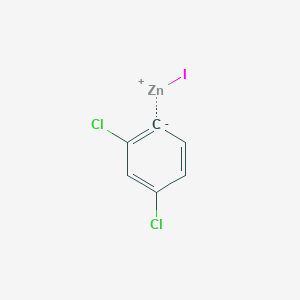

2,4-Dichlorophenylzinc iodide

Description

Overview of Organozinc Reagents in Modern Organic Synthesis

Organozinc reagents are organometallic compounds that feature a carbon-zinc bond. wikipedia.org They have become indispensable tools in modern organic synthesis, primarily utilized for the formation of carbon-carbon bonds. sigmaaldrich.comroutledge.com These reagents are key participants in various transformations, including palladium-catalyzed cross-coupling reactions like the Negishi coupling, copper(I)-promoted reactions, Michael additions, and electrophilic amination reactions. sigmaaldrich.com

A defining characteristic of organozinc reagents is their moderate reactivity compared to other common organometallics like Grignard or organolithium reagents. wikipedia.orgfishersci.ca This reduced reactivity is advantageous as it imparts a high degree of functional group tolerance. fishersci.caresearchgate.net Consequently, organozinc compounds can be used in the synthesis of complex molecules containing sensitive functional groups such as esters, nitriles, ketones, and amides, which would not be compatible with more reactive organometallics. sigmaaldrich.comrsc.org This chemoselectivity allows for the construction of highly functionalized products with high regio- and stereoselectivity. researchgate.net While their lower reactivity can sometimes necessitate the use of catalysts to facilitate reactions with organic electrophiles, this trade-off for functional group compatibility is a cornerstone of their utility. fishersci.carsc.org

Historical Development and Evolution of Organozinc Chemistry

The field of organometallic chemistry began with the synthesis of the first organozinc compound, diethylzinc, by the English chemist Edward Frankland in 1848-1849. wikipedia.orgresearchgate.netdigitellinc.com Frankland produced this volatile and pyrophoric liquid by heating ethyl iodide with zinc metal. wikipedia.org This discovery was a foundational moment that contributed to the development of the theory of valence. digitellinc.comillinois.edu

Following Frankland's initial work, the 19th century saw significant expansion of organozinc chemistry, particularly from the Kazan School in Russia. digitellinc.com Key milestones from this era are summarized in the table below.

| Year(s) | Scientist(s) | Key Development |

| 1849 | Edward Frankland | Synthesized the first organozinc compound, diethylzinc. digitellinc.com |

| 1858 | James Alfred Wanklyn | Reported the first synthesis of a zincate nucleophile. digitellinc.com |

| Early 1860s | Frankland & Duppa | Reported the reaction between dialkylzinc reagents and oxalate (B1200264) esters. digitellinc.com |

| Post-1860s | Butlerov & Zaitsev | Pioneered the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com |

| Post-1860s | Sergei Reformatskii | Developed the enduring Reformatsky reaction, using an α-halocarboxylate ester. digitellinc.com |

| Post-1860s | Gavriil Gustavson | Reported a zinc-based method for preparing cyclopropanes. digitellinc.com |

A significant modern advancement was the development of highly activated "Rieke® Zinc." sigmaaldrich.com Prior to this, the direct reaction of zinc metal with many aryl or alkyl halides was not feasible. The advent of Rieke® Zinc allowed for the direct insertion of zinc into the carbon-halogen bonds of a wide variety of chlorides and bromides, greatly expanding the accessibility and utility of functionalized organozinc reagents. sigmaaldrich.com

Unique Characteristics of Arylzinc Reagents in Comparison to Other Organometallics

Arylzinc reagents, a subclass of organozinc compounds where the organic group is an aryl moiety, possess distinct characteristics that set them apart from other common organometallic reagents, particularly organolithium and Grignard (organomagnesium) reagents.

The primary distinction lies in their reactivity and selectivity. fishersci.ca The carbon-zinc bond has a more covalent and less ionic character compared to the carbon-lithium or carbon-magnesium bonds. rsc.org This results in arylzinc reagents being less nucleophilic and less basic. wikipedia.orgfishersci.ca This attenuated reactivity is a significant advantage, leading to several unique features:

High Functional Group Tolerance : Arylzinc reagents are compatible with a wide array of electrophilic functional groups, including esters, ketones, nitriles, and amides. rsc.orgmdpi.com In contrast, highly reactive Grignard and organolithium reagents would readily react with these groups.

Chemoselectivity : Due to their milder nature, reactions involving arylzinc reagents can be directed to a specific site in a molecule, even in the presence of other reactive sites. researchgate.net

Milder Reaction Conditions : Many reactions with arylzinc reagents can be performed under less stringent conditions, avoiding the very low temperatures often required to control the reactivity of organolithium compounds. mdpi.com

The method of preparation can also influence the structure and subsequent reactivity of the arylzinc reagent. It has been observed that arylzinc halides prepared via transmetalation from Grignard reagents can exhibit different kinetic behavior in cross-coupling reactions than those prepared from organolithium reagents. acs.orgresearchgate.net

| Feature | Arylzinc Reagents | Grignard Reagents (Arylmagnesium) | Organolithium Reagents (Aryllithium) |

| Reactivity | Moderate | High | Very High |

| Functional Group Tolerance | High (tolerates esters, nitriles, ketones) rsc.org | Low (reacts with most electrophilic functional groups) | Very Low |

| Basicity | Low | High | Very High |

| Bond Character | More Covalent | More Ionic | Highly Ionic |

| Typical Catalyst Requirement | Often requires a transition metal catalyst (e.g., Pd, Ni) for cross-coupling. rsc.org | Can react directly, but also used in catalyzed reactions. | Can react directly, but also used in catalyzed reactions. |

The Strategic Importance of 2,4-Dichlorophenylzinc Iodide as a Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound serves as a synthon for the 2,4-dichlorophenyl anion. Its strategic importance lies in its ability to introduce the 2,4-dichlorophenyl group into a target molecule through carbon-carbon bond formation, typically via transition-metal-catalyzed cross-coupling reactions. thieme-connect.com

The presence of two chlorine atoms on the phenyl ring makes the 2,4-dichlorophenyl moiety a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials. The specific utility of using the organozinc format, this compound, is tied to the unique characteristics of arylzinc reagents. It allows for the precise and chemoselective introduction of this functionalized aryl group into complex structures that might possess other sensitive functionalities, which would be incompatible with a Grignard or organolithium equivalent.

A documented application of this specific reagent is in a palladium-catalyzed cross-coupling reaction to produce a symmetrically substituted diarylacetylene, demonstrating its practical utility as a nucleophilic partner in synthesis. thieme-connect.com

Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₃Cl₂IZn | fluorochem.co.uk |

| CAS Number | 352530-42-8 | fluorochem.co.ukepa.gov |

| MDL Number | MFCD02260174 | fluorochem.co.uk |

| InChI Key | MJZLONUZODRTQS-UHFFFAOYSA-M | fluorochem.co.uk |

Fundamental Role of Organozinc Reagents in Carbon-Carbon Bond Formation

The foremost application of organozinc reagents in organic synthesis is the creation of new carbon-carbon bonds. fishersci.caresearchgate.net Their moderate reactivity and high functional group tolerance make them ideal nucleophiles for a variety of powerful and widely used coupling reactions. researchgate.net These reactions are fundamental to the assembly of complex organic molecules from smaller, simpler precursors. fishersci.ca

Several named reactions that are cornerstones of modern synthetic chemistry rely on organozinc reagents to form C-C bonds:

Negishi Coupling : A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide (or triflate). wikipedia.org This reaction is exceptionally versatile for forming Csp²–Csp², Csp²–Csp³, and other carbon-carbon bonds. wikipedia.orgrsc.org

Reformatsky Reaction : Involves the reaction of an α-haloester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxyester. wikipedia.org The reaction proceeds through a zinc enolate intermediate. wikipedia.org

Barbier Reaction : The reaction of an alkyl halide with a carbonyl compound in the presence of zinc metal. wikipedia.org It is advantageous as a one-pot process where the organozinc reagent is generated in situ. wikipedia.org

Fukuyama Coupling : A palladium-catalyzed coupling between an organozinc reagent and a thioester to produce a ketone. wikipedia.org

Beyond these, organozinc reagents are used in conjugate additions (Michael additions) and additions to various carbonyl compounds and imines, further highlighting their central role in the synthetic chemist's toolbox for constructing molecular frameworks. sigmaaldrich.comfiveable.me

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dichlorobenzene-6-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNPUGDFAUWALD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=[C-]1)Cl)Cl.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparative Methodologies for 2,4 Dichlorophenylzinc Iodide

Precursors and Starting Halide Substrates for 2,4-Dichlorophenylzinc Iodide Formation

The formation of this compound fundamentally relies on a suitable precursor that provides the 2,4-dichlorophenyl moiety. The most direct and commonly utilized starting substrate for this transformation is 1-iodo-2,4-dichlorobenzene . This aryl iodide is selected due to the high reactivity of the carbon-iodine bond towards oxidative addition with metallic zinc compared to the more stable carbon-chlorine bonds present on the same molecule. This chemoselectivity is crucial for the successful synthesis of the desired organozinc reagent without side reactions involving the chloro substituents.

The synthesis of arylzinc halides via the direct insertion of zinc is a well-established method that tolerates a variety of functional groups. riekemetals.comthieme-connect.de The choice of the halide in the starting material (I, Br, Cl) significantly influences the reaction conditions required for the zinc insertion. Aryl iodides are the most reactive, followed by bromides and then chlorides, which often necessitate harsher conditions or more sophisticated activation methods. nih.gov For the specific synthesis of this compound, the iodo-substituted precursor is optimal.

| Property | Value |

| Compound Name | 1-Iodo-2,4-dichlorobenzene |

| Molecular Formula | C₆H₃Cl₂I |

| Molecular Weight | 272.90 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Role in Synthesis | Provides the 2,4-dichlorophenyl scaffold and the iodide counter-ion for the final organozinc reagent. |

Direct Insertion of Activated Zinc into Aryl Halides

The direct insertion of zinc metal into the carbon-halogen bond of an aryl halide is a primary and straightforward method for synthesizing arylzinc halides like this compound. thieme-connect.de This process, known as oxidative addition, requires the zinc metal to be in a highly reactive state, as the carbon-halogen bond of aryl halides is relatively strong. thieme-connect.de

Standard zinc dust is often insufficiently reactive for efficient oxidative addition to aryl halides under mild conditions. To overcome this, highly reactive forms of zinc are employed, with Rieke® Zinc being a prominent example. riekemetals.comriekemetals.com Rieke® Zinc is prepared by the chemical reduction of a zinc salt, typically anhydrous zinc chloride (ZnCl₂), with a potent reducing agent like lithium or potassium metal in a suitable solvent, such as tetrahydrofuran (B95107) (THF). researchgate.netwikipedia.org An electron carrier, commonly naphthalene, is used to facilitate the reduction process.

The resulting material is a finely divided, black powder of metallic zinc with a high surface area and a large number of surface defects, which significantly enhances its reactivity. researchgate.net This activated zinc readily undergoes oxidative addition with a wide range of organic halides, including aryl iodides, under mild conditions, often at room temperature. riekemetals.comriekemetals.com

Even with commercially available zinc dust, reactivity can be substantially enhanced by the use of specific activating agents. These agents facilitate the oxidative addition process, often allowing reactions to proceed under milder conditions and with higher yields. nih.govorganic-chemistry.org

Lithium Chloride (LiCl): The addition of LiCl has become a standard and highly effective protocol for activating zinc dust for insertion into organic halides. organic-chemistry.org LiCl is believed to function by forming a soluble complex with the newly generated organozinc halide (e.g., ArZnI·LiCl). wikipedia.orgorganic-chemistry.org This complexation solubilizes the organozinc species from the surface of the metal, exposing fresh zinc surface for continued reaction. nih.govorganic-chemistry.org This method avoids the need for preparing Rieke® Zinc separately and is effective for a broad range of aryl and alkyl halides. organic-chemistry.org

Chlorosilanes: Reagents like trimethylsilyl (B98337) chloride can be used to activate zinc metal. This method is often employed in conjunction with other procedures to facilitate the formation of organozinc reagents. wikipedia.org

Dimethyl Sulfoxide (B87167) (DMSO): The use of polar aprotic solvents like DMSO or dimethylformamide (DMF) can promote the insertion of zinc into aryl iodides. researchgate.net However, these conditions often require elevated temperatures. Recent studies using advanced microscopy have provided deeper insights into the distinct mechanistic roles these activating agents play in the oxidative-addition-solubilization sequence. nih.govnih.gov

| Activating Agent | Typical Conditions | Mechanism of Action |

| Rieke® Zinc | Reduction of ZnCl₂ with Li/naphthalene in THF | Provides a high-surface-area, highly reactive form of zinc metal. researchgate.net |

| Lithium Chloride (LiCl) | Addition of LiCl to zinc dust in THF | Solubilizes the organozinc product from the zinc surface, preventing passivation. nih.govorganic-chemistry.org |

| Polar Solvents (DMSO, DMF) | Used as solvent or co-solvent, often with heating | Enhances the reactivity of zinc, though the mechanism is complex and can involve surface interactions. researchgate.netnih.gov |

Oxidative Addition: The zinc metal inserts into the carbon-iodine bond of the 1-iodo-2,4-dichlorobenzene molecule. This is the bond-forming step that creates the organometallic species, which remains adsorbed on the zinc surface. The C-I bond is selectively targeted over the more robust C-Cl bonds.

Solubilization: The formed this compound intermediate is then desorbed from the metal surface into the solution.

Recent mechanistic studies have shown that activating agents like LiCl primarily accelerate the solubilization step. nih.gov In the absence of such agents, the organozinc product can passivate the metal surface, slowing or halting the reaction. By efficiently removing the product from the surface, LiCl ensures the reaction proceeds to completion. nih.gov The rate of oxidative addition is also influenced by the electronic nature of the aryl halide; however, for aryl iodides, the reaction is generally facile. acs.orgacs.org

Transmetalation Routes for this compound Synthesis

Transmetalation is an alternative and powerful strategy for the synthesis of organozinc compounds. This method involves the transfer of an organic group from a more electropositive metal to zinc. wikipedia.org It is particularly useful when the direct insertion of zinc is problematic or when the precursor organometallic is readily available. The most common approach involves the reaction of a zinc halide with an organolithium or organomagnesium (Grignard) reagent. thieme-connect.deorgsyn.org

A direct halogen-zinc exchange offers a milder route to functionalized organozinc reagents and is particularly valuable for substrates containing sensitive functional groups that would not survive the preparation of organolithium or Grignard precursors. nih.gov This reaction typically employs a pre-formed, highly reactive organozinc species, such as a dialkylzinc or a zincate complex, to exchange its organic group with a halogen on the substrate. nih.govresearchgate.net

For the synthesis of this compound, a hypothetical halogen-zinc exchange could involve reacting 1-iodo-2,4-dichlorobenzene with a reagent like t-Bu₂Zn·2LiCl. However, a more common and practical transmetalation route involves a two-step sequence:

Formation of an Organolithium or Grignard Reagent: 1-Iodo-2,4-dichlorobenzene is first reacted with an organolithium reagent (like n-butyllithium) via a lithium-halogen exchange, or with magnesium metal to form the corresponding Grignard reagent.

Transmetalation with a Zinc Halide: The resulting 2,4-dichlorophenyllithium or 2,4-dichlorophenylmagnesium iodide is then treated with a zinc halide, such as zinc iodide (ZnI₂). The thermodynamic driving force favors the formation of the less reactive and more stable organozinc compound. thieme-connect.dewikipedia.org

This two-step transmetalation procedure is highly reliable and allows for the preparation of a wide array of functionalized arylzinc reagents. orgsyn.org The use of zincates, such as triorganozincates (R₃ZnLi), has also been developed for efficient halogen-zinc exchanges under very mild conditions. nih.gov

Conversion from Other Organometallic Species

The preparation of this compound often proceeds via the transmetalation of a more reactive organometallic precursor. This method involves the reaction of an organomagnesium or organolithium compound with a zinc halide salt.

A common and effective route is the reaction of 2,4-dichlorophenylmagnesium bromide with zinc iodide. vulcanchem.com This approach is predicated on the initial formation of the Grignard reagent from 2,4-dichlorobromobenzene and magnesium metal. The subsequent addition of zinc iodide to the freshly prepared Grignard reagent results in a rapid transmetalation to afford the desired this compound. The driving force for this reaction is the difference in electronegativity between magnesium and zinc, which favors the formation of the more stable organozinc compound.

Alternatively, an organolithium species can be employed as the precursor. The reaction of 2,4-dichlorophenyllithium, generated in situ from 1-bromo-2,4-dichlorobenzene (B72097) and an alkyllithium reagent such as n-butyllithium, with zinc iodide provides another pathway to the target organozinc iodide.

The general scheme for these transmetalation reactions can be represented as follows:

From Grignard Reagent: 2,4-Cl₂C₆H₃MgBr + ZnI₂ → 2,4-Cl₂C₆H₃ZnI + MgBrI

From Organolithium Reagent: 2,4-Cl₂C₆H₃Li + ZnI₂ → 2,4-Cl₂C₆H₃ZnI + LiI

These transmetalation strategies are widely adopted due to the ready availability of the starting materials and the generally high efficiency of the conversion.

Optimization of Reaction Conditions for Efficient this compound Preparation

The efficiency and success of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and purity of the product include the choice of solvent, temperature, and the use of activating agents.

Solvent Effects: The choice of solvent is critical for the formation and stability of organozinc reagents. Tetrahydrofuran (THF) is a commonly employed solvent due to its ability to solvate the organometallic species, thereby preventing aggregation and enhancing reactivity. In some instances, mixtures of THF and other coordinating solvents like N,N-dimethylformamide (DMF) or 1,2-dimethoxyethane (B42094) (DME) can be used to improve the solubility and reactivity of the reagents. For certain applications, conducting the reaction in a less coordinating solvent like toluene (B28343) may be desirable to achieve higher regioselectivity in subsequent reactions. uni-muenchen.de

Temperature Control: The formation of the initial organomagnesium or organolithium precursor is typically carried out at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions. The subsequent transmetalation with zinc iodide is often performed at room temperature or slightly elevated temperatures to ensure complete conversion. Careful control of the reaction temperature is crucial to prevent the decomposition of the organometallic intermediates.

Activating Agents: The use of activating agents can significantly enhance the rate and efficiency of organozinc reagent formation. Lithium chloride (LiCl) is a particularly effective additive, especially when preparing organozinc reagents from less reactive organic halides. researchgate.net LiCl is thought to break up zinc-aggregate clusters and form a highly reactive "Rieke zinc" species, which facilitates the oxidative addition of zinc to the organic halide. sigmaaldrich.com The presence of LiCl can also improve the solubility of the resulting organozinc species. Catalytic amounts of transition metals, such as cobalt or nickel, have also been shown to promote the formation of arylzinc reagents from aryl halides. tum.deorganic-chemistry.org

A summary of optimized conditions for the preparation of related arylzinc reagents is presented in the table below, which can serve as a guide for the synthesis of this compound.

| Aryl Halide Precursor | Reagents and Conditions | Solvent | Yield | Reference |

| Aryl Iodides | Zn powder, InCl₃ (3 mol%), LiCl (30 mol%) | THF | up to 95% | researchgate.net |

| Aryl Bromides | Zn powder, In(acac)₃ (3 mol%), LiCl (150 mol%) | THF | - | researchgate.net |

| Aryl Halides | Sacrificial Zn anode, CoBr₂, Pyridine | DMF/MeCN | Good | organic-chemistry.org |

| Aryl Sulfonates | Zn dust, NiCl₂-1,4-diazadiene catalyst | DMF/NMP | - | tum.de |

Functional Group Tolerance During the Synthesis of this compound

A significant advantage of organozinc reagents, including this compound, is their remarkable tolerance towards a wide range of functional groups. This compatibility allows for the synthesis of complex and highly functionalized molecules without the need for extensive protecting group strategies.

The mild reactivity of organozinc compounds, as compared to their organomagnesium or organolithium counterparts, is the primary reason for their excellent functional group tolerance. While Grignard and organolithium reagents readily react with electrophilic functional groups such as esters, ketones, nitriles, and amides, organozinc reagents are generally unreactive towards these moieties under standard conditions. sigmaaldrich.com

The direct synthesis of functionalized organozinc reagents using highly activated "Rieke" zinc further underscores their functional group tolerance. This method allows for the preparation of organozinc compounds from organic halides containing sensitive functional groups that would not be compatible with the conditions required for Grignard or organolithium reagent formation. sigmaaldrich.com

The table below summarizes the compatibility of various functional groups in the synthesis and subsequent reactions of arylzinc reagents.

| Functional Group | Compatibility with Organozinc Synthesis |

| Esters | Tolerated |

| Ketones | Tolerated |

| Nitriles | Tolerated |

| Amides | Tolerated |

| Ethers | Tolerated |

| Sulfides | Tolerated |

| Halides (other than the reactive site) | Tolerated |

This broad functional group tolerance makes this compound a valuable and versatile reagent in organic synthesis, enabling the construction of intricate molecular architectures with high efficiency and selectivity.

Reactivity and Transformational Pathways of 2,4 Dichlorophenylzinc Iodide in Organic Synthesis

Participation in Transition Metal-Catalyzed Cross-Coupling Reactions

Organozinc halides, such as 2,4-Dichlorophenylzinc iodide, are key reagents in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium or nickel. The dichlorinated phenyl ring of this compound introduces specific electronic and steric properties that would influence its reactivity in these transformations.

Negishi Coupling with this compound

The Negishi coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate, catalyzed by a nickel or palladium complex. nih.gov For this compound, this reaction would involve the transfer of the 2,4-dichlorophenyl group to an organic electrophile.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling

Palladium complexes are highly effective catalysts for Negishi coupling reactions, offering high yields and broad functional group tolerance. nih.gov The catalytic cycle generally involves oxidative addition of the organic electrophile to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Coupling with Aryl and Alkenyl Triflates

Aryl and alkenyl triflates are excellent electrophiles in palladium-catalyzed cross-coupling reactions due to the good leaving group ability of the triflate group. nih.gov The coupling of this compound with these electrophiles would be expected to proceed efficiently in the presence of a suitable palladium catalyst and phosphine (B1218219) ligand system.

Detailed research findings specifically documenting the coupling of this compound with aryl and alkenyl triflates, including reaction conditions and yields, could not be located. However, based on analogous systems, a typical reaction would involve a palladium source such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand. The choice of solvent would likely be an ethereal solvent such as THF or dioxane.

Interactive Data Table: Specific data for the coupling of this compound with aryl and alkenyl triflates is not available in the reviewed literature, and therefore a data table cannot be generated.

Coupling with Alkyl Iodides and Other Electrophiles

The Negishi coupling is also applicable to the formation of C(sp²)-C(sp³) bonds through the reaction of aryl-zinc reagents with alkyl halides. nih.gov The coupling of this compound with alkyl iodides would provide access to 1-alkyl-2,4-dichlorobenzenes. These reactions can be more challenging than couplings with aryl or alkenyl halides and may require specific catalyst systems to avoid side reactions such as β-hydride elimination.

Specific examples and detailed research findings on the coupling of this compound with alkyl iodides were not found. Generally, for such transformations, catalysts that promote rapid reductive elimination are preferred. Ligands such as bulky, electron-rich phosphines have been shown to be effective in promoting the coupling of organozinc reagents with alkyl electrophiles.

Interactive Data Table: Specific data for the coupling of this compound with alkyl iodides is not available in the reviewed literature, and therefore a data table cannot be generated.

Nickel-Catalyzed Cross-Coupling Applications

Nickel catalysts are a cost-effective alternative to palladium for Negishi cross-coupling reactions and can exhibit different reactivity and selectivity. nih.gov Nickel catalysts are particularly effective for coupling with less reactive electrophiles such as aryl chlorides. Given the presence of two chlorine atoms on the phenyl ring of the organozinc reagent, the choice of a nickel catalyst for coupling with other chlorinated electrophiles would require careful optimization to ensure selective reaction at the desired position.

No specific studies on the nickel-catalyzed cross-coupling applications of this compound were identified. In general, nickel-catalyzed Negishi couplings often employ ligands such as bipyridines or phosphines, and common nickel sources include Ni(acac)₂ and NiCl₂(dme).

Interactive Data Table: Specific data for the nickel-catalyzed cross-coupling of this compound is not available in the reviewed literature, and therefore a data table cannot be generated.

Ligand Design and Optimization in Cross-Coupling Systems

The choice of ligand is crucial for the success of Negishi coupling reactions, as it influences the stability, activity, and selectivity of the metal catalyst. Ligands can affect the rate of oxidative addition, transmetalation, and reductive elimination. For a sterically hindered and electronically modified substrate like this compound, ligand design and optimization would be critical to achieving high yields and selectivities.

While no studies were found that specifically focus on ligand design for cross-coupling reactions involving this compound, general principles of ligand effects in Negishi coupling are well-established. For example, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have been shown to be highly effective in promoting challenging cross-coupling reactions by facilitating the key steps of the catalytic cycle. The steric hindrance from the ortho-chloro substituent and the electronic effect of the two chlorine atoms on the 2,4-dichlorophenyl group would likely necessitate the use of such advanced ligand systems for optimal performance.

Interactive Data Table: Specific data on ligand design and optimization for cross-coupling with this compound is not available in the reviewed literature, and therefore a data table cannot be generated.

Regioselectivity and Chemoselectivity in Dichloroaryl Coupling

In cross-coupling reactions, the presence of two chlorine atoms on the aromatic ring of this compound necessitates control of regioselectivity. The reactivity of halogen-substituted positions on an aromatic ring during cross-coupling is influenced by electronic effects, steric hindrance, and the nature of the catalyst and ligands employed. In dihalo-substituted compounds, oxidative addition of a palladium catalyst, a key step in many cross-coupling cycles, typically occurs preferentially at the more electron-deficient or less sterically hindered position.

For dichlorinated aromatic systems, such as 2,4-dichloropyridines or 2,4-dichloropyrimidines, coupling often occurs selectively at the C4 position. nih.govnsf.govmdpi.com This preference is attributed to the electronic properties of the heterocyclic systems. nih.gov In the case of this compound, the C4-chloro position is para to the C1-zinc iodide moiety, while the C2-chloro is ortho. The electronic and steric environment of these two positions dictates the site of subsequent coupling reactions. While specific studies on the regioselectivity of this compound are not extensively detailed, general principles suggest that palladium-catalyzed cross-coupling reactions would likely favor one position over the other, a selectivity that could potentially be tuned by the choice of ligand. nsf.govnih.gov For instance, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to reverse conventional selectivity in related dichlorinated heterocycles. nsf.gov

Chemoselectivity becomes critical when this compound is coupled with a partner that also contains reactive functional groups. Organozinc reagents are known for their excellent chemoselectivity, tolerating esters, ketones, and nitriles, which would otherwise react with more nucleophilic organometallic reagents like Grignard or organolithium compounds. This allows for the selective formation of a new carbon-carbon bond without the need for protecting groups.

Table 1: Representative Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dihaloarenes A representative table illustrating typical selectivity observed in related systems.

| Dihaloarene Substrate | Coupling Partner | Catalyst/Ligand | Major Regioisomer | Selectivity (approx.) |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Chloro-4-phenylpyrimidine | >95:5 |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | 2-Chloro-4-phenylpyridine | ~10:1 |

| 2,5-Dichloropyridine | Phenylboronic acid | PdCl₂ (ligand-free) | 2-Chloro-5-phenylpyridine | High |

Copper(I)-Promoted Transformations Involving this compound

Copper(I) salts are frequently used to mediate or catalyze reactions of organozinc reagents, enhancing their reactivity and influencing selectivity.

Organozinc reagents, in the presence of a copper(I) catalyst, are excellent nucleophiles for conjugate addition (or Michael addition) to α,β-unsaturated carbonyl compounds. nih.gov This 1,4-addition pathway is favored over direct 1,2-addition to the carbonyl group. The reaction involves the formation of a copper-zinc ate complex or a transient organocopper species, which is softer and preferentially attacks the β-carbon of the Michael acceptor.

The reaction of this compound with an α,β-unsaturated ketone, such as cyclohexenone, in the presence of a catalytic amount of a copper(I) salt like copper(I) iodide (CuI) or copper(I) cyanide (CuCN), would be expected to yield the 3-(2,4-dichlorophenyl)cyclohexanone. The high functional group tolerance of the organozinc reagent ensures that the reaction proceeds cleanly, even with Michael acceptors bearing other sensitive functionalities. Enantioselective versions of this reaction can be achieved by employing chiral phosphine or phosphoramidite (B1245037) ligands with the copper catalyst. beilstein-journals.orgbeilstein-journals.org

Table 2: Expected Products from Copper-Catalyzed Conjugate Addition A table of expected outcomes based on established reactivity of arylzinc reagents.

| Michael Acceptor | Reagent | Catalyst | Expected 1,4-Addition Product |

|---|---|---|---|

| Cyclohex-2-en-1-one | This compound | CuI (cat.) | 3-(2,4-Dichlorophenyl)cyclohexan-1-one |

| Methyl vinyl ketone | This compound | CuCN (cat.) | 4-(2,4-Dichlorophenyl)butan-2-one |

| Acrylonitrile | This compound | CuBr·SMe₂ (cat.) | 3-(2,4-Dichlorophenyl)propanenitrile |

Beyond conjugate addition, copper(I) salts promote a range of other selective C-C bond formations with organozinc reagents. This includes allylic substitutions, couplings with acid chlorides to form ketones, and reactions with alkyl or aryl halides. The transmetalation from zinc to copper generates a more reactive organocopper species that can then participate in these transformations. For this compound, reaction with an acyl chloride like acetyl chloride in the presence of a copper catalyst would provide 1-(2,4-dichlorophenyl)ethan-1-one, showcasing a direct method for ketone synthesis.

Reactions with Carbonyl Compounds (e.g., Reformatsky-Type and Barbier-Type Reactions)

Organozinc reagents are well-known for their reactions with carbonyl compounds. While the classic Reformatsky reaction involves zinc enolates formed from α-halo esters, arylzinc halides undergo analogous additions to aldehydes and ketones. wikipedia.org

A Barbier-type reaction offers a convenient one-pot approach where the organozinc reagent is generated in situ. wikipedia.org In this setup, 1-iodo-2,4-dichlorobenzene would be reacted with zinc metal in the presence of an aldehyde or ketone. The this compound forms and immediately adds to the carbonyl electrophile. For example, reacting 1-iodo-2,4-dichlorobenzene, zinc dust, and benzaldehyde (B42025) in a suitable solvent like THF would yield (2,4-dichlorophenyl)(phenyl)methanol. The Barbier protocol is advantageous as it avoids the separate preparation and isolation of the organometallic reagent. wikipedia.org

Table 3: Representative Barbier-Type Reactions A table illustrating potential products from the in-situ generation and reaction of this compound.

| Aryl Iodide | Carbonyl Compound | Metal | Expected Product |

|---|---|---|---|

| 1-Iodo-2,4-dichlorobenzene | Benzaldehyde | Zn | (2,4-Dichlorophenyl)(phenyl)methanol |

| 1-Iodo-2,4-dichlorobenzene | Acetone | Zn | 2-(2,4-Dichlorophenyl)propan-2-ol |

| 1-Iodo-2,4-dichlorobenzene | Cyclohexanone | Zn | 1-(2,4-Dichlorophenyl)cyclohexan-1-ol |

Electrophilic Amination Reactions Utilizing this compound

Electrophilic amination allows for the formation of a carbon-nitrogen bond by reacting a nucleophilic organometallic reagent with an electrophilic nitrogen source. wikipedia.org Organozinc halides are suitable nucleophiles for this transformation. Various aminating agents can be employed, including O-acylhydroxylamines, N-chloroamines, and azodicarboxylates. wikipedia.orgnih.gov

The reaction of this compound with an electrophilic aminating agent such as diethyl azodicarboxylate would proceed via nucleophilic attack of the aryl group onto one of the nitrogen atoms, leading to a hydrazine (B178648) derivative after workup. Alternatively, reaction with O-benzoylhydroxylamines can furnish the corresponding N-arylated amine. researchgate.net This method provides a direct route to substituted anilines, which are important building blocks in pharmaceuticals and materials science.

Other Electrophilic Trapping Reactions

The nucleophilic character of this compound allows it to be "trapped" by a wide range of other electrophiles beyond carbonyls and aminating agents. This broadens its synthetic utility significantly. For example:

Iodination: Reaction with molecular iodine (I₂) would result in the formation of 1,2-diiodo-4,6-dichlorobenzene, effectively replacing the zinc-iodide moiety with another iodine atom.

Sulfenylation: Electrophiles like diphenyl disulfide (PhSSPh) can be used to introduce a sulfur functionality, yielding (2,4-dichlorophenyl)(phenyl)sulfane.

Cyanation: Trapping with an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), provides a pathway to 2,4-dichlorobenzonitrile.

These trapping reactions demonstrate the versatility of the arylzinc iodide intermediate in introducing a diverse array of functional groups onto the dichlorinated aromatic scaffold. The regioselectivity of these reactions is inherently controlled by the initial position of the zinc iodide group on the aromatic ring.

Functional Group Compatibility and Chemoselectivity in Reactions of this compound

The utility of organometallic reagents in the synthesis of complex molecules is often dictated by their tolerance for a variety of functional groups. This compound, as a member of the organozinc halide family, exhibits a favorable profile in this regard, allowing for its participation in carbon-carbon bond-forming reactions without the need for extensive protecting group strategies. This tolerance is a key advantage over more reactive organometallic counterparts such as organolithium or Grignard reagents.

The chemoselectivity of this compound is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. In these transformations, the reagent demonstrates a high degree of selectivity, reacting preferentially at the carbon-zinc bond while leaving other potentially reactive functional groups on either the organozinc species or the coupling partner intact.

Detailed research findings have demonstrated the compatibility of arylzinc reagents with a range of electrophilic functional groups. While specific studies focusing exclusively on this compound are part of a broader body of work on arylzinc reagents, the general reactivity patterns are applicable. For instance, functional groups such as esters, nitriles, and even ketones and aldehydes on the electrophilic coupling partner are often well-tolerated in Negishi coupling reactions. This allows for the direct synthesis of highly functionalized biaryl compounds.

The selective nature of the Negishi coupling allows for the predictable formation of C(sp²)–C(sp²) bonds. The reaction of this compound with a functionalized aryl halide, for example, will proceed at the halogen-bearing carbon of the coupling partner, without affecting other electrophilic sites within that molecule.

To illustrate the functional group compatibility, consider the hypothetical reaction scenarios presented in the following tables. These examples are based on the established reactivity of arylzinc halides in Negishi couplings.

Table 1: Compatibility of this compound with Various Functional Groups in Negishi Coupling

| Electrophile Functional Group | Compatibility | General Reaction Scheme |

| Ester | High | |

| Nitrile | High | |

| Ketone | Moderate to High | |

| Aldehyde | Moderate | |

| Amide | High |

Note: The reactions depicted are generalized representations of Negishi couplings and serve to illustrate functional group tolerance.

Table 2: Chemoselectivity of this compound in the Presence of Multiple Electrophilic Sites

This table demonstrates the chemoselective nature of this compound in a scenario where the coupling partner contains more than one reactive site.

| Substrate with Multiple Functional Groups | Major Product | Minor or No Product |

| 4-Bromobenzoyl chloride | 2,4-Dichloro-4'-benzoyl-1,1'-biphenyl | Acyl substitution product |

| Methyl 4-bromobenzoate | Methyl 2',4'-dichloro-[1,1'-biphenyl]-4-carboxylate | Reaction at ester |

The higher reactivity of the carbon-halogen bond in the aryl bromide compared to the carbonyl group of the ester or acid chloride under palladium catalysis directs the cross-coupling to the desired position. This chemoselectivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with precision.

Mechanistic Investigations and Computational Studies of 2,4 Dichlorophenylzinc Iodide Reactivity

Elucidation of Oxidative Addition Mechanisms at the Zinc Center

The initial and critical step in the formation of 2,4-Dichlorophenylzinc iodide is the oxidative addition of 2,4-dichloroiodobenzene to the metallic zinc surface. This heterogeneous reaction involves the zinc metal undergoing oxidation from Zn(0) to Zn(II) as it inserts into the carbon-iodine bond. wikipedia.org While multiple pathways are possible for oxidative additions in organometallic chemistry, including concerted, S_N_2-type, and radical mechanisms, the reaction at a metal surface is complex. wikipedia.orglibretexts.org

For aryl halides, the process is generally understood to occur in two primary stages:

Formation of Surface Intermediates : The reaction begins with the oxidative addition of the aryl iodide to the zinc metal, creating an organozinc intermediate that remains bound to the zinc surface. nih.gov This step is essentially the formation of the C-Zn bond and the breaking of the C-I bond.

Solubilization : The surface-bound intermediate is then released into the solution. nih.gov

The oxidative addition of aryl iodides, such as the precursor to this compound, often requires thermal activation. For instance, studies using fluorescent probes have shown that while alkyl iodides can form surface intermediates at room temperature, analogous aryl iodides require heating to around 60°C to facilitate oxidative addition. morressier.com This suggests a significant activation energy barrier for the insertion of zinc into the sp²-hybridized carbon-iodine bond. The mechanism can be accelerated by using polar aprotic solvents, which are believed to facilitate the oxidative addition step directly. nih.govnih.gov

Kinetic and Thermodynamic Aspects of this compound Reactions

With LiCl Additive (in THF) : The addition of LiCl dramatically accelerates the solubilization step. This acceleration is so significant that the rate-determining step switches from solubilization to the initial oxidative addition on the zinc surface. nih.gov

With Polar Aprotic Solvents (e.g., DMSO) : Solvents like dimethyl sulfoxide (B87167) (DMSO) accelerate the oxidative addition step itself. In this case, the reaction kinetics are primarily governed by the rate of insertion of zinc into the C-I bond, a process that is faster in DMSO compared to THF. nih.govnih.gov

This interplay demonstrates a classic case of kinetic control, where the reaction conditions dictate the pathway and the rate of product formation by selectively lowering the activation energy of a specific step. The thermodynamic stability of the final solvated organozinc species is a driving force for the reaction, but the kinetic barriers of the intermediate steps must be overcome for the reaction to proceed efficiently.

| Condition | Accelerated Step | Rate-Determining Step | Mechanistic Role |

|---|---|---|---|

| THF Solvent Only | None | Solubilization | Baseline condition, often slow reaction. |

| THF with LiCl | Solubilization | Oxidative Addition | LiCl forms soluble 'ate' complexes, clearing the zinc surface. nih.gov |

| DMSO Solvent | Oxidative Addition | (Varies) | Polar solvent facilitates the direct insertion of zinc into the C-I bond. nih.gov |

Application of Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone. For the formation of this compound, theoretical studies can illuminate the electronic properties and energetic pathways involved.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict key properties that govern its reactivity. acs.org

Geometric and Electronic Structure : DFT can optimize the molecule's geometry, predicting bond lengths (C-Zn, Zn-I) and bond angles. Analysis of the molecular orbitals (e.g., HOMO and LUMO) can indicate the sites most susceptible to nucleophilic or electrophilic attack.

Bonding Analysis : Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the nature of the chemical bonds. This would reveal the degree of ionic versus covalent character in the C-Zn and Zn-I bonds, which is critical for understanding the reagent's nucleophilicity.

Charge Distribution : DFT calculations can map the electrostatic potential to show the distribution of partial charges across the molecule. This helps to identify the electron-rich (nucleophilic) carbon atom attached to the zinc and the electropositive zinc center.

Such computational studies on related organometallic systems have been crucial in explaining reactivity trends and the influence of different ligands and substituents. nih.govchimia.ch

DFT can also be used to map the entire energy landscape of a chemical reaction, providing a detailed mechanistic pathway. For the oxidative addition step in the formation of this compound, this involves:

Mapping the Reaction Coordinate : The reaction coordinate is the minimum energy pathway that connects the reactants (zinc surface and 2,4-dichloroiodobenzene) to the product (surface-adsorbed this compound).

Identifying the Transition State (TS) : Along this pathway, the point of maximum energy is the transition state. DFT calculations can determine the precise geometry and energy of this TS. The energy difference between the reactants and the transition state is the activation energy (ΔG‡).

Calculating Activation Energy : A lower calculated activation energy corresponds to a faster reaction rate, consistent with kinetic observations. Computational studies can compare the activation energies of different proposed mechanisms (e.g., concerted vs. stepwise) to determine the most likely pathway. For example, DFT calculations on similar oxidative additions at metal centers have successfully predicted activation parameters and accounted for the effects of substituents on reaction rates. nih.govchimia.ch

By modeling the interaction of the aryl iodide with a zinc cluster (simulating the metal surface), these theoretical studies can provide a quantitative understanding of the factors controlling the crucial oxidative addition step.

Predicting Regio- and Chemoselectivity

Computational chemistry has emerged as a powerful tool for predicting the outcomes of chemical reactions, offering insights into selectivity that can guide synthetic planning. For reactions involving this compound, computational models, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting both regio- and chemoselectivity. These methods allow for the calculation of activation energies for various potential reaction pathways, with the pathway exhibiting the lowest energy barrier being the most kinetically favorable and, therefore, the predicted major product. nih.gov

In the context of cross-coupling reactions, such as the Negishi coupling, where this compound might be coupled with a polyfunctionalized electrophile, DFT can model the transition states for reaction at different sites. wikipedia.org For example, if the coupling partner contains multiple electrophilic centers (e.g., two different carbon-halogen bonds), calculations can determine the relative energy barriers for the oxidative addition and reductive elimination steps at each site. Factors such as steric hindrance introduced by the ortho-chlorine on the phenylzinc reagent and the electronic properties of both coupling partners are explicitly accounted for in these models.

Chemoselectivity, the preferential reaction of one functional group over another, is also amenable to computational prediction. Organozinc reagents are known for their high functional group tolerance, reacting preferentially with more reactive electrophilic sites while leaving others, like esters or nitriles, intact. organic-chemistry.orgbeilstein-journals.org Computational studies can quantify this selectivity by comparing the activation energies for the desired coupling reaction against potential side reactions with other functional groups within the substrate. By modeling the transition state structures, chemists can understand the electronic and steric factors that govern this selectivity. Machine learning models, trained on large datasets of reactions, are also becoming increasingly accurate in predicting the regioselectivity of aromatic substitutions. rsc.orgresearchgate.net

| Reaction Pathway | Electrophilic Site | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Negishi Coupling | C-Br bond at C4' | 18.5 | Major Product |

| Negishi Coupling | C-Cl bond at C2' | 24.2 | Minor Product |

| Side Reaction | Ester carbonyl | 31.8 | Not Observed |

This interactive table presents hypothetical DFT-calculated activation energies for the reaction of this compound with a substrate containing multiple electrophilic sites. The lower activation energy for reaction at the C-Br bond indicates it is the kinetically preferred pathway.

Isotope Labeling Studies for Mechanistic Pathway Determination

Isotope labeling is a definitive experimental technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. chem-station.com By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (Deuterium), or ¹²C with ¹³C), the labeled atom can be tracked in the products using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This method is invaluable for distinguishing between different possible mechanisms, such as intramolecular versus intermolecular processes or identifying the origin of specific atoms in the final product.

For reactions involving this compound, deuterium (B1214612) labeling can be particularly insightful. For instance, in a proposed reaction mechanism, if a specific C-H bond is thought to be broken in the rate-determining step, replacing that hydrogen with deuterium would lead to a kinetic isotope effect (KIE), a measurable change in the reaction rate. chem-station.com The magnitude of the KIE can provide strong evidence for the involvement of that C-H bond in the transition state.

Crossover experiments are another powerful application of isotope labeling. To determine if a reaction, such as a rearrangement or a coupling process, is intramolecular or intermolecular, two similar but isotopically distinct substrates can be reacted simultaneously. For example, one could prepare this compound and a deuterated analogue, such as 2,4-dichloro-d₃-phenylzinc iodide. If these are subjected to a coupling reaction that involves a potential exchange of the aryl groups, the product distribution will reveal the mechanism. The formation of only non-crossover products would confirm an intramolecular pathway, whereas the detection of crossover products would indicate an intermolecular process where fragments are exchanged between molecules.

| Experiment Type | Isotopes Used | Reactants | Expected Products (Intramolecular) | Expected Products (Intermolecular) |

| Crossover Study | ¹H / ²H (D) | This compound + Deuterated Aryl Halide | Only non-crossover coupled products | Mixture of non-crossover and crossover products |

| KIE Study | ¹H / ²H (D) | This compound (at a specific position) | Slower reaction rate compared to unlabeled reactant | No significant change in reaction rate |

| ¹³C Labeling | ¹²C / ¹³C | ¹³C-labeled this compound | ¹³C incorporated at a specific, predictable position in the product | ¹³C scrambled or in an unexpected position |

This interactive table outlines various isotope labeling experiments that could be used to probe the reaction mechanisms of this compound, showing the distinct outcomes expected for different mechanistic pathways.

Spectroscopic and Analytical Techniques for Mechanistic Elucidation (e.g., NMR, EPR, UV/Vis, Cyclic Voltammetry)

A comprehensive understanding of a reaction mechanism requires a suite of analytical techniques to identify reactants, products, and elusive intermediates, as well as to monitor the reaction's progress over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organometallic compounds in solution. nih.gov For this compound, ¹H and ¹³C NMR can confirm the structure of the reagent after its formation and can be used to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of atoms. ethernet.edu.et However, the solution behavior of organozinc reagents can be complex due to the Schlenk equilibrium, where RZnI can exist in equilibrium with R₂Zn and ZnI₂. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can help to unravel these complex solution structures. nih.gov

| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.50 | d | H-6 |

| ¹H | 7.25 | dd | H-5 |

| ¹H | 7.10 | d | H-3 |

| ¹³C | 145.0 | s | C-1 (C-Zn) |

| ¹³C | 135.5 | s | C-2 (C-Cl) |

| ¹³C | 130.0 | d | C-3 |

| ¹³C | 134.8 | s | C-4 (C-Cl) |

| ¹³C | 128.5 | d | C-5 |

| ¹³C | 129.5 | d | C-6 |

This interactive table shows hypothetical ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like THF. These values are used for structural confirmation.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) spectroscopy is a highly sensitive technique specifically used for the detection and characterization of paramagnetic species, i.e., molecules with unpaired electrons, such as radicals. nih.gov While many organozinc reactions are believed to proceed via two-electron, polar mechanisms, some may involve single-electron transfer (SET) pathways, generating radical intermediates. nih.gov EPR spectroscopy is the primary tool for investigating such possibilities. rsc.org Because radical intermediates are often short-lived, spin trapping agents are frequently used. These agents react with transient radicals to form more stable, persistent radicals that can be readily observed by EPR, providing evidence for the initial radical's existence. nih.gov

UV/Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study compounds containing chromophores—parts of a molecule that absorb light in the UV or visible range. The relationship between absorbance and concentration (Beer's Law) makes UV-Vis spectroscopy an excellent tool for monitoring reaction kinetics. spectroscopyonline.comvlabs.ac.in If either this compound, the substrate, or the product has a distinct absorption band, the rate of the reaction can be determined by tracking the change in absorbance at a specific wavelength over time. thermofisher.com This data allows for the determination of the reaction order and the rate constant, which are fundamental components of a mechanistic study. sapub.org

Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of a compound. wikipedia.org It provides information about the oxidation and reduction potentials of a species, which is crucial for understanding reactions that may involve electron transfer steps. libretexts.org By measuring the potential at which this compound is oxidized or reduced, one can assess the thermodynamic feasibility of proposed SET mechanisms. nih.gov The technique can also be used to detect the formation of electrochemically active intermediates during a reaction. researchgate.net

Advanced Synthetic Applications and Derivatization Strategies with 2,4 Dichlorophenylzinc Iodide

Construction of Polyfunctionalized Aromatic and Heteroaromatic Scaffolds

2,4-Dichlorophenylzinc iodide is a powerful building block for the synthesis of polyfunctionalized aromatic and heteroaromatic systems through cross-coupling reactions. The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is the primary application for this reagent. wikipedia.org This reaction allows the 2,4-dichlorophenyl moiety to be coupled with a diverse range of aryl, heteroaryl, vinyl, or acyl halides, leading to the formation of complex biaryl and related structures. researchgate.netwikipedia.org

The functional group tolerance of the Negishi coupling is a significant advantage, allowing for the presence of esters, nitriles, and other sensitive groups on either coupling partner. orgsyn.org Palladium catalysts are generally preferred for their high yields and broad functional group compatibility. wikipedia.org For instance, coupling this compound with various substituted bromopyridines or other halo-heterocycles can generate intricate scaffolds that are central to medicinal chemistry and materials science. orgsyn.org The reactivity of the coupling partner's halide typically follows the order I > Br > Cl. orgsyn.org

A practical example involves the preparation of the arylzinc reagent from 2,4-dichloro-1-iodobenzene, which can then be used in a copper-catalyzed coupling reaction to form products like 2',4'-dichloro-1,2,3,4-tetrahydro-1,1'-biphenyl. uni-muenchen.de This demonstrates the reagent's capacity to participate in various metal-catalyzed transformations to build substituted aromatic frameworks.

Table 1: Representative Negishi Cross-Coupling Reactions This table illustrates the general utility of arylzinc reagents in Negishi couplings, as specific data for this compound was not available in the provided search results.

| Organozinc Reagent | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Aryl-ZnX | Aryl Halide (Ar'-X) | Pd(PPh₃)₄ or Ni(acac)₂ | Biaryl (Ar-Ar') |

| Aryl-ZnX | Vinyl Halide | Pd(PPh₃)₄ | Styrenyl Derivative |

| Aryl-ZnX | Heteroaryl Halide | Pd/Ligand | Aryl-Substituted Heterocycle |

| Aryl-ZnX | Acyl Chloride | Pd(dba)₂ | Aryl Ketone |

Synthesis of Complex Molecular Architectures and Carbon Materials Precursors

The strategic use of this compound extends to the assembly of more elaborate and complex molecular architectures. In the realm of natural product synthesis, Negishi coupling is a favored method for connecting complex fragments, and reagents like this compound can serve as key intermediates for introducing a specific, functionalized aromatic unit. wikipedia.org The reliability and chemoselectivity of the reaction allow for its application in late-stage syntheses where protecting group manipulations must be minimized.

Furthermore, the poly-aryl structures synthesized using this reagent are foundational to the development of precursors for advanced carbon materials. The iterative cross-coupling of dihaloarenes can lead to the formation of conjugated oligomers and polymers. rsc.org These materials, which feature extended π-systems, are precursors to various forms of carbon-rich structures and graphitic materials upon thermal treatment or other processing. The defined substitution pattern offered by this compound can impart specific properties to the resulting macromolecular or supramolecular assemblies.

Sequential Functionalization Employing Differential Reactivity of Dichloro Substituents

A key feature of this compound is the presence of two chloro-substituents at the C2 (ortho) and C4 (para) positions relative to the carbon-zinc bond. These two positions exhibit different electronic and steric environments, which can be exploited for sequential functionalization. In principle, one chlorine atom can be selectively replaced via a cross-coupling reaction, leaving the other intact for a subsequent, different transformation. nsf.govnih.gov

Achieving this site selectivity is a significant challenge but can be controlled by carefully tuning reaction conditions, particularly the catalyst and ligand system. nsf.gov For dihalogenated heteroarenes, it has been shown that sterically hindered ligands can reverse the conventional site selectivity of Pd-catalyzed cross-couplings. nsf.gov While halides adjacent to a heteroatom are typically more reactive, a bulky ligand can direct the coupling to the more distant halide. nsf.gov A similar principle applies to dihalobenzenes, where the electronic differences between the ortho and para positions can be amplified by the choice of catalyst.

For instance, a less sterically demanding catalyst might preferentially react at the more electronically activated or less hindered C4-Cl position. Conversely, a catalyst system designed to coordinate in a specific manner might favor reaction at the C2-Cl position. This allows for a stepwise approach:

First Coupling: this compound is reacted with a first coupling partner under conditions selective for one of the chloro positions.

Second Coupling: The resulting monochloro-biaryl product can then be subjected to a second, different cross-coupling reaction to functionalize the remaining chloro-substituent.

This strategy provides a powerful and modular route to tri- and tetra-substituted aromatic rings that would be difficult to access through classical electrophilic aromatic substitution methods. nih.govtcichemicals.com

Table 2: Factors Influencing Site Selectivity in Dihaloarene Cross-Coupling This table summarizes general principles for achieving selective functionalization, as discussed in the literature for analogous systems. nsf.govtcichemicals.com

| Factor | Influence on Selectivity | Rationale |

|---|---|---|

| Ligand Steric Bulk | Can reverse conventional selectivity by blocking the more accessible site. | A bulky ligand on the catalyst (e.g., Pd) can physically prevent approach to the sterically less hindered position, forcing reaction at an alternative site. |

| Electronic Effects | The inherent electron density at each halogenated carbon influences the rate of oxidative addition. | Electron-withdrawing or -donating groups on the ring or coupling partner can fine-tune the reactivity of each C-X bond. |

| Reaction Conditions | Temperature, solvent, and base can alter the catalytic cycle and favor one pathway over another. | For example, polar solvents can sometimes favor coupling at positions with higher LUMO coefficients. tcichemicals.com |

| Catalyst System | Different metals (e.g., Pd vs. Ni) or catalyst precursors can exhibit innate preferences for certain sites. | The nature of the active catalytic species plays a crucial role in the oxidative addition step, which is often rate-determining and selectivity-determining. |

Applications in the Synthesis of Intermediates for Advanced Organic Materials

The polyfunctionalized aromatic and heteroaromatic compounds synthesized from this compound are valuable intermediates for creating advanced organic materials. rsc.org These materials are at the core of organic electronics, with applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgnih.gov

The performance of these devices is critically dependent on the chemical structure and physicochemical properties of the organic semiconductor used. rsc.org Biaryl and poly-aryl structures form the backbone of many conjugated polymers and small molecules designed for these applications. The ability to introduce specific substituents onto the aromatic core using reagents like this compound allows for the fine-tuning of key properties, including:

Energy Levels (HOMO/LUMO): Influences charge injection/extraction and the open-circuit voltage in solar cells.

Solubility: The attachment of alkyl or alkoxy chains can improve processability from solution.

Molecular Packing: The substitution pattern dictates how molecules arrange in the solid state, which is crucial for charge transport.

By providing a route to precisely substituted building blocks, this compound facilitates the rational design and synthesis of next-generation organic electronic materials. nih.gov

Generation of Related Functionalized Arylzinc Reagents from this compound

The synthetic utility of this compound can be further expanded by converting it into other functionalized organometallic reagents through a process called transmetalation. wikipedia.org In this reaction, the organic group is transferred from one metal (zinc) to another, creating a new reagent with potentially different reactivity and selectivity. wikipedia.org

The general form of this reaction is: M₁–R + M₂–R' → M₁–R' + M₂–R

For example, reacting this compound with a salt of another metal, such as copper(I) or indium(III), would yield the corresponding 2,4-dichlorophenylcopper or 2,4-dichlorophenylindium species, respectively. nih.govrsc.org This transformation is valuable because different organometallic reagents excel in different types of reactions:

Organocopper reagents are excellent for conjugate additions and certain cross-coupling reactions. nih.gov

Organoindium reagents show wide tolerance to protic solvents and are used in various transition metal-catalyzed couplings. rsc.org

Organoboron reagents (accessible via a zinc-to-boron transmetalation) are key partners in the Suzuki-Miyaura coupling.

This ability to generate a variety of related reagents from a single, stable, and accessible precursor like this compound adds a significant layer of versatility to its profile, enabling chemists to choose the optimal reagent for a specific synthetic challenge. nih.gov

Future Directions and Emerging Research Trends for 2,4 Dichlorophenylzinc Iodide and Arylzinc Chemistry

The field of arylzinc chemistry, with reagents like 2,4-Dichlorophenylzinc iodide at its core, is continually evolving. While established as powerful tools in carbon-carbon bond formation, ongoing research seeks to enhance their sustainability, efficiency, and versatility. Future developments are focused on creating greener synthetic methods, discovering more potent catalytic systems, and uncovering novel chemical transformations.

Q & A

What are the common synthetic routes for preparing 2,4-Dichlorophenylzinc iodide, and how can reaction efficiency be optimized?

Answer:

this compound is typically synthesized via transmetallation or direct insertion of zinc metal into a pre-halogenated aryl precursor. A standard method involves reacting 2,4-dichloroiodobenzene with activated zinc dust in anhydrous tetrahydrofuran (THF) under inert atmosphere (e.g., argon or nitrogen). Key optimization parameters include:

- Stoichiometry: Maintaining a 1:1 molar ratio of aryl halide to zinc to minimize side reactions.

- Temperature: Controlled heating (40–60°C) to accelerate insertion while avoiding decomposition.

- Activation: Pre-treatment of zinc with 1,2-dibromoethane or iodine to enhance reactivity.

Reaction progress can be monitored via quenching aliquots in deuterated solvents for NMR analysis of organozinc intermediate formation. Evidence from organozinc reagent catalogs supports this synthetic pathway .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: , , and NMR (if fluorinated analogs are present) in deuterated THF or benzene to observe aryl proton environments and confirm substitution patterns.

- X-ray Diffraction (XRD): Single-crystal XRD resolves molecular geometry and confirms the Zn–C bond length (typically ~2.02 Å for arylzinc iodides). Powder XRD can assess crystallinity and phase purity .

- Elemental Analysis: Combustion analysis for C, H, N, and halogen content validates stoichiometry.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantifies zinc and iodide content to ensure reagent purity.

How do variations in solvent polarity and temperature affect the stability and reactivity of this compound in cross-coupling reactions?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) stabilize the organozinc species via coordination to Zn, enhancing solubility. Non-polar solvents (e.g., toluene) may precipitate the reagent, reducing reactivity.

- Temperature: Lower temperatures (0–25°C) minimize decomposition but slow reaction kinetics. Elevated temperatures (>60°C) risk ligand dissociation or proto-demetalation.

- Additives: Catalytic Cu(I) salts (e.g., CuCN·2LiCl) accelerate Negishi couplings by facilitating transmetallation to palladium catalysts. Systematic solvent screening and Arrhenius analysis (via in situ IR monitoring) are recommended to balance stability and activity .

What strategies can resolve contradictions in reported catalytic activity data for this compound across studies?

Answer:

Contradictions often arise from differences in:

- Reagent Purity: Trace moisture or oxygen degrades organozinc species. Replicate studies using rigorously dried solvents and Schlenk-line techniques.

- Catalyst System: Pd(0) vs. Pd(II) pre-catalysts (e.g., Pd(OAc)) and ligand choice (e.g., PPh vs. Buchwald ligands) significantly impact turnover.

- Substrate Scope: Electron-deficient vs. electron-rich coupling partners may exhibit divergent reactivity.

Proposed resolution steps:

Reproduce key studies with standardized protocols (e.g., inert atmosphere, identical catalyst loading).

Conduct control experiments to isolate variables (e.g., ligand-free conditions).

Use kinetic profiling to compare rate constants under identical conditions .

How can computational methods predict reactivity patterns of this compound in novel reaction environments?

Answer:

- Density Functional Theory (DFT): Calculate thermodynamic parameters (e.g., bond dissociation energies, transition-state barriers) for transmetallation or oxidative addition steps.

- Solvent Modeling: Continuum solvation models (e.g., SMD) predict solvation effects on reagent stability.

- Ligand Exchange Simulations: Molecular dynamics (MD) simulations assess coordination dynamics between Zn and solvent/additives.

Recent studies on analogous organozinc reagents demonstrate correlation between computed LUMO energies (for Zn–C bonds) and experimental reactivity trends .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of volatile organozinc byproducts.

- Quenching: Slowly decompose excess reagent with isopropanol or aqueous ammonium chloride to minimize exothermic reactions.

- Waste Disposal: Collect organozinc waste in designated containers for halogenated solvents. Safety guidelines align with protocols for air-sensitive, pyrophoric reagents .

How to design experiments to assess the compound’s compatibility with sensitive functional groups in complex syntheses?

Answer:

- Stepwise Functionalization: Introduce this compound to substrates bearing protected functional groups (e.g., silyl ethers, tert-butyl carbamates).

- Competition Experiments: Compare reactivity of the organozinc reagent with model substrates containing esters, ketones, or nitriles.

- In Situ Monitoring: Use NMR (if fluorinated substrates are used) or GC-MS to track cross-coupling efficiency vs. side reactions.

Evidence from multi-step syntheses of heterocycles highlights the importance of orthogonal protecting groups and low-temperature addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.